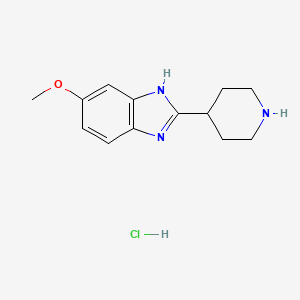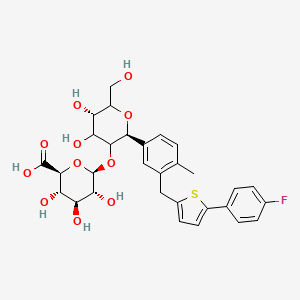
Canagliflozin 2-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canagliflozin 2-Glucuronide is a metabolite of Canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine . This compound is formed through the glucuronidation process, where Canagliflozin is conjugated with glucuronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin. This process typically requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a specific pH, usually around 7.4, and a temperature of 37°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous feeding of Canagliflozin and UDP-glucuronic acid into the bioreactor, with the product being continuously extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Canagliflozin 2-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase, buffered aqueous solution at pH 7.4, 37°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the glucuronidation reaction is this compound itself. Oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Canagliflozin 2-Glucuronide has several applications in scientific research:
Mechanism of Action
Canagliflozin 2-Glucuronide exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby increasing urinary glucose excretion and lowering plasma glucose levels . The molecular targets involved include the SGLT2 proteins, which are responsible for glucose reabsorption in the kidneys .
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin 2-Glucuronide
- Empagliflozin 2-Glucuronide
- Ipragliflozin 2-Glucuronide
Uniqueness
Canagliflozin 2-Glucuronide is unique in its specific inhibition of SGLT2, which leads to a significant reduction in glucose reabsorption and an increase in urinary glucose excretion. Compared to other similar compounds, this compound has shown a distinct pharmacokinetic profile and efficacy in clinical studies .
Properties
Molecular Formula |
C30H33FO11S |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1 |
InChI Key |
TZIBMGFJORCASO-UDMAREEUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
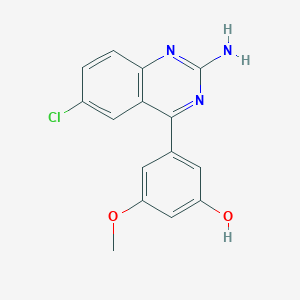
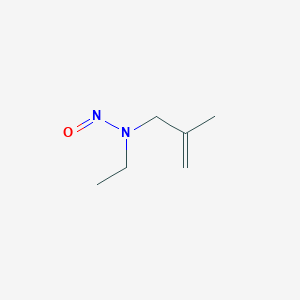
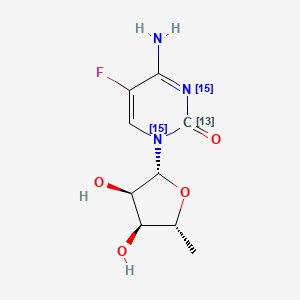
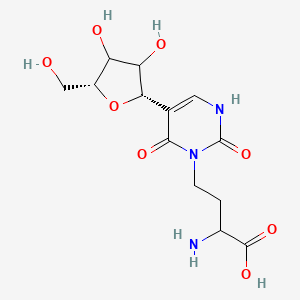

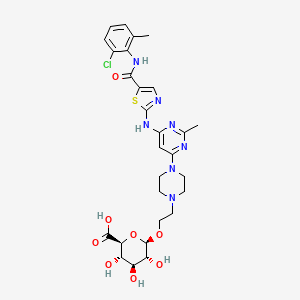
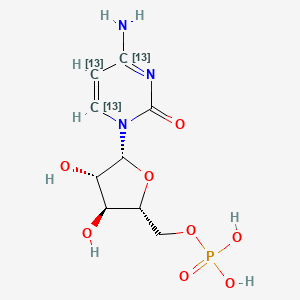
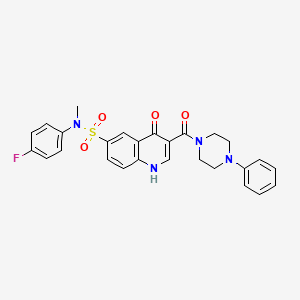
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
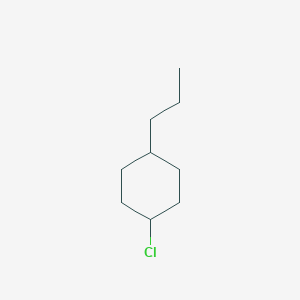
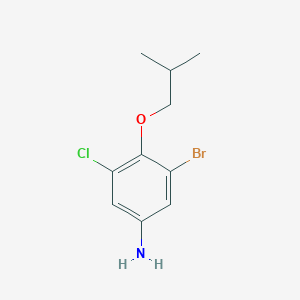
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
